2,4,4'-Trichloro-1,1'-biphenyl-13C12

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H7Cl3 |

|---|---|

分子量 |

269.45 g/mol |

IUPAC 名称 |

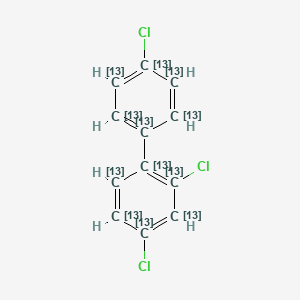

2,4-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI 键 |

BZTYNSQSZHARAZ-WCGVKTIYSA-N |

手性 SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |

规范 SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ (¹³C₁₂-PCB-28), a stable isotope-labeled internal standard crucial for the accurate quantification of polychlorinated biphenyls (PCBs) in environmental and biological matrices.

Chemical Identity and Physical Properties

2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is a synthetic organochlorine compound where all twelve carbon atoms of the biphenyl backbone are the ¹³C isotope. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, as it is chemically identical to its unlabeled counterpart but distinguishable by its higher mass. Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and accurate measurement of specific congeners like 2,4,4'-trichlorobiphenyl (PCB-28) is essential for toxicological and environmental monitoring.[1][2][3]

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ | - |

| Synonyms | ¹³C₁₂-PCB 28, 2,4,4'-Trichlorobiphenyl-¹³C₁₂ | [4] |

| Molecular Formula | ¹³C₁₂H₇Cl₃ | [4] |

| Molecular Weight | 269.46 g/mol | [4] |

| CAS Number (Labeled) | 208263-76-7 | [4] |

| CAS Number (Unlabeled) | 7012-37-5 | [4] |

| Chemical Purity | Typically ≥99% | [4] |

| Form | Commonly supplied as a solution in nonane | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 99.2 °C | [5] |

| Boiling Point | 334.36 °C (estimated) | [6][7] |

| Water Solubility | 116 µg/L at 25 °C | [7] |

| logP (Octanol-Water Partition Coefficient) | 5.7 (predicted) | [8] |

| Vapor Pressure | Data not readily available | - |

| Appearance (unlabeled) | Off-white solid | [9] |

Experimental Protocols

The primary application of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is as an internal standard in the analysis of PCB congeners by isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), particularly following methodologies like the U.S. Environmental Protection Agency (EPA) Method 1668.[10][11]

General Workflow for PCB Analysis using EPA Method 1668

This method is designed for the determination of chlorinated biphenyl congeners in various environmental matrices such as water, soil, sediment, biosolids, and tissue.[10][11]

Experimental Workflow for Sample Analysis using EPA Method 1668

References

- 1. Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,4,4â²-Tricb (PCB-28) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1413-1.2 [isotope.com]

- 5. accustandard.com [accustandard.com]

- 6. 7012-37-5 CAS MSDS (2,4,4'-TRICHLOROBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,4,4'-TRICHLOROBIPHENYL | 7012-37-5 [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. achemtek.com [achemtek.com]

- 10. amptius.com [amptius.com]

- 11. epa.gov [epa.gov]

Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

CAS Number: 208263-76-7 Unlabeled CAS Number: 7012-37-5[1]

This technical guide provides an in-depth overview of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, a crucial isotopically labeled internal standard for the quantitative analysis of polychlorinated biphenyls (PCBs). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.54 g/mol | [2] |

| ¹³C₁₂ Labeled Molecular Formula | ¹³C₁₂H₇Cl₃ | [3] |

| ¹³C₁₂ Labeled Molecular Weight | 269.45 g/mol | [3] |

| Melting Point | 206-207 °C | |

| Boiling Point | 334.36 °C (estimated) | |

| Water Solubility | 116 µg/L at 25 °C | |

| Appearance | Colorless to pale-yellow, viscous liquid or solid |

Synthesis and Purification

The synthesis of ¹³C-labeled PCBs, including 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, generally involves coupling reactions using ¹³C-labeled precursors. A common and effective method is the Ullmann condensation reaction.[4][5]

General Synthesis Protocol (Ullmann Condensation)

A modified Ullmann coupling reaction can be employed for the synthesis of asymmetrically substituted PCB congeners.[4] This reaction involves the copper-catalyzed cross-coupling of two different aryl halides. For the synthesis of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, this would involve the coupling of a ¹³C-labeled chlorobenzene derivative with another chlorinated benzene derivative in the presence of a copper catalyst.

Reactants:

-

¹³C₆-labeled 1-bromo-4-chlorobenzene (or similar precursor)

-

1-bromo-2,4-dichlorobenzene

-

Copper-bronze and cuprous chloride (CuCl) as catalysts

-

N-methylpyrrolidinone (NMP) as a solvent

Procedure:

-

The aryl halides and the copper catalyst are heated in NMP at a controlled temperature (e.g., 110 °C).[4]

-

The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by GC-MS).

-

After completion, the reaction mixture is cooled and the product is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.

Purification

Purification of the synthesized ¹³C-labeled PCB is crucial to remove unreacted starting materials and byproducts. This is typically achieved through a combination of chromatographic techniques.

Methodology:

-

Column Chromatography: The crude product is first purified by column chromatography on silica gel or alumina to separate the desired PCB congener from other isomers and impurities.

-

High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using reversed-phase HPLC to obtain the high purity required for an internal standard.

-

Purity Assessment: The purity of the final product is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Spectroscopic Data

Detailed spectroscopic data for 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is not publicly available. However, the expected mass spectrum would show a molecular ion peak (M+) at m/z 268, corresponding to the ¹³C₁₂ isotopologue. The fragmentation pattern would be similar to the unlabeled compound, with characteristic losses of chlorine atoms. The ¹³C NMR spectrum would exhibit signals corresponding to the twelve carbon atoms of the biphenyl core.

Experimental Protocols: Use as an Internal Standard

2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of PCB 28 in various environmental and biological matrices.[7] EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method that utilizes ¹³C-labeled PCBs for this purpose.[8][9]

Sample Preparation and Extraction (General Workflow)

The following is a generalized workflow for the analysis of PCBs in environmental samples using a ¹³C-labeled internal standard.[10]

-

Spiking: A known amount of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ solution is added to the sample at the beginning of the extraction process.

-

Extraction: The sample is extracted using an appropriate solvent system (e.g., hexane/acetone or toluene) via methods such as Soxhlet extraction or accelerated solvent extraction (ASE).[10]

-

Cleanup: The extract is subjected to a cleanup procedure to remove interfering co-extractives. This often involves column chromatography using materials like silica gel, alumina, and activated carbon.[11]

-

Fractionation: In some cases, the cleaned extract is fractionated to separate different classes of compounds.

-

Concentration: The final extract is concentrated to a small volume before analysis.

Instrumental Analysis (GC-HRMS)

The concentrated extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

-

Gas Chromatography: A high-resolution capillary column is used to separate the individual PCB congeners.

-

Mass Spectrometry: The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific molecular ions of the native PCB 28 and the ¹³C₁₂-labeled internal standard.

Quantification

The concentration of the native PCB 28 in the sample is calculated by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the known amount of added ¹³C₁₂-labeled internal standard. This isotope dilution method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

Visualizations

Analytical Workflow for PCB Quantification

Caption: Workflow for PCB analysis using a ¹³C-labeled internal standard.

General Synthesis Pathway

Caption: General synthesis pathway for ¹³C-labeled PCBs via Ullmann coupling.

References

- 1. 2,4,4â²-Tricb (PCB-28) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1413-1.2 [isotope.com]

- 2. 1,1'-Biphenyl, 2,4,4'-trichloro- [webbook.nist.gov]

- 3. 2,4,4'-Trichlorobiphenyl (13C12, 99%) (IUPAC #28) 40 µg/mL in Nonane [lgcstandards.com]

- 4. Improved syntheses of non-dioxin-like polychlorinated biphenyls (PCBs) and some of their sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. ukisotope.com [ukisotope.com]

- 7. dspsystems.eu [dspsystems.eu]

- 8. Method 1668A/B/C Injection Internal Standard Solution (¹³Cââ, 99%) - Cambridge Isotope Laboratories, EC-4979 [isotope.com]

- 9. epa.gov [epa.gov]

- 10. agilent.com [agilent.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to 2,4,4'-Trichloro-1,1'-biphenyl-13C12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,4'-Trichloro-1,1'-biphenyl, with a specific focus on its stable isotope-labeled form, 2,4,4'-Trichloro-1,1'-biphenyl-13C12. This document is intended to be a valuable resource for professionals in research, scientific analysis, and drug development who utilize this compound as an internal standard for the quantitative analysis of polychlorinated biphenyls (PCBs).

Core Compound Data

2,4,4'-Trichloro-1,1'-biphenyl, also known as PCB 28, is a congener of polychlorinated biphenyls. The 13C12 isotopologue is a stable isotope-labeled version of this compound, where all twelve carbon atoms are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, providing high accuracy and precision in the quantification of native PCBs in various matrices.

Molecular Weight and Chemical Properties

The fundamental properties of both the native and the 13C12-labeled 2,4,4'-Trichloro-1,1'-biphenyl are summarized in the table below for easy comparison.

| Property | 2,4,4'-Trichloro-1,1'-biphenyl | This compound |

| Molecular Formula | C₁₂H₇Cl₃ | ¹³C₁₂H₇Cl₃ |

| Molecular Weight | 257.54 g/mol [1][2] | 269.46 g/mol [3] |

| CAS Number | 7012-37-5[1][3] | 208263-76-7[3] |

| Synonyms | PCB 28, 2,4,4'-TCB | PCB 28-¹³C₁₂, 2,4,4'-Trichlorobiphenyl-¹³C₁₂ |

| Chemical Purity | Typically >99% for analytical standards | Typically >99% for analytical standards[3] |

Synthesis and Application

Synthesis Overview

The synthesis of 13C-labeled polychlorinated biphenyls, including this compound, involves the use of 13C-labeled precursors. While specific, detailed proprietary synthesis protocols are not publicly available, the general approach involves coupling reactions of labeled benzene or chlorinated benzene rings. For instance, the coupling of a 13C-labeled chlorinated aniline with a benzene derivative is a potential synthetic route. The final product is purified to a high degree to be suitable for use as an analytical standard.

Application as an Internal Standard

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of PCBs in environmental and biological samples. Its utility stems from its chemical and physical similarity to the native compound, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for analyte loss and variations in instrument response.

The workflow for using this compound as an internal standard is depicted in the following diagram:

Experimental Protocols

The analysis of PCBs using this compound as an internal standard typically involves gas chromatography-mass spectrometry (GC-MS). Below are representative experimental protocols for sample preparation and GC-MS analysis.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) for Water Samples:

-

To a 1 L water sample, add a known amount of this compound solution.

-

Extract the sample with a suitable organic solvent (e.g., hexane or dichloromethane) by vigorous shaking in a separatory funnel.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process on the aqueous phase to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

Soxhlet Extraction for Solid Samples (e.g., soil, sediment):

-

Homogenize the solid sample and weigh a representative portion.

-

Spike the sample with a known amount of this compound.

-

Mix the sample with a drying agent like anhydrous sodium sulfate.

-

Place the mixture in a Soxhlet thimble and extract with a suitable solvent (e.g., a hexane/acetone mixture) for several hours.

-

After extraction, concentrate the solvent extract.

Cleanup: Interferences from the sample matrix are removed using techniques like column chromatography with adsorbents such as silica gel, Florisil, or alumina. The sample extract is loaded onto the column and eluted with solvents of increasing polarity to separate the PCBs from other compounds.

GC-MS Analysis

The concentrated and cleaned extract is then analyzed by GC-MS.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent, Thermo Fisher, or equivalent |

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Oven Program | Initial temp: 60-100°C, hold for 1-2 min; Ramp: 15-30°C/min to 200°C, then 5-10°C/min to 300-320°C, hold for 2-5 min |

| Mass Spectrometer | Quadrupole, Ion Trap, or High-Resolution MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (m/z) | For 2,4,4'-TCB: 256, 258, 186; For 2,4,4'-TCB-¹³C₁₂: 268, 270, 196 |

Metabolism and Toxicological Effects

Understanding the metabolism and toxicity of 2,4,4'-trichlorobiphenyl is crucial for assessing its environmental and health impacts.

Metabolic Pathway

The metabolism of 2,4,4'-trichlorobiphenyl primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions. The initial step is hydroxylation, catalyzed by cytochrome P450 enzymes (CYPs), followed by conjugation reactions.

Toxicological Profile

2,4,4'-Trichlorobiphenyl exhibits a range of toxic effects that have been observed in animal studies. The severity of these effects is dose-dependent.

| Organ/System | Observed Effects |

| Liver | Increased liver weight, hepatocellular hypertrophy, induction of microsomal enzymes (e.g., ethoxyresorufin O-deethylase).[1][4] |

| Thyroid | Histological changes in the thyroid gland.[1][4] |

| Nervous System | Alterations in neurotransmitter levels, particularly a decrease in dopamine concentrations in the substantia nigra of female rats.[1][4] |

| General | No significant effects on growth rate or food consumption at lower doses.[1][4] |

The no-observable-adverse-effect level (NOAEL) for 2,4,4'-trichlorobiphenyl in a 90-day dietary study in rats was determined to be 0.5 ppm, which corresponds to 36 µg/kg body weight/day.[1][4]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 2,4,4'-trichlorobiphenyl and other PCB congeners in complex matrices. Its use in isotope dilution mass spectrometry provides a robust analytical method critical for environmental monitoring, food safety analysis, and toxicological research. This guide has provided a comprehensive overview of its properties, applications, and the relevant experimental and toxicological data to support its effective use in scientific and research settings.

References

- 1. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4,4â²-Tricb (PCB-28) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1413-1.2 [isotope.com]

- 4. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. | Semantic Scholar [semanticscholar.org]

2,4,4'-Trichloro-1,1'-biphenyl-13C12 certificate of analysis

An In-depth Technical Guide on the Certificate of Analysis for 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂. This compound, a ¹³C-labeled analog of PCB 28, is crucial for the accurate quantification of polychlorinated biphenyls (PCBs) in environmental and biological samples. Its use as an internal standard allows for the correction of analyte losses during sample preparation and instrumental analysis, ensuring high-quality data for researchers, scientists, and drug development professionals.

Compound Information

-

Chemical Name: 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

-

Synonyms: PCB 28-¹³C₁₂, 2,4,4'-Trichlorobiphenyl-¹³C₁₂

-

Molecular Formula: ¹³C₁₂H₇Cl₃[1]

-

Molecular Weight: 269.45 g/mol [1]

Quantitative Data Summary

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for a solution of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂. This data is critical for the preparation of calibration standards and for ensuring the accuracy of analytical measurements.

| Parameter | Specification | Method |

| Purity | ≥99% (Isotopic) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Concentration | 40 ± 2 µg/mL | Gravimetric preparation / GC-MS verification |

| Solvent | Nonane or Isooctane | Not Applicable |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Physical State | Solution | Visual Inspection |

| Storage Condition | Room temperature, away from light | Manufacturer's Recommendation |

Experimental Protocols

The certification of this reference material relies on precise and validated analytical methodologies. Below are detailed protocols for the key experiments used to determine the purity and concentration of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to assess the chemical and isotopic purity of the standard by separating it from any potential impurities.

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is utilized.

-

Chromatographic Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically employed for the separation of PCB congeners.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15°C/min.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

Injection: 1 µL of the sample is injected in splitless mode with an injector temperature of 280°C.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan from m/z 50 to 450 to identify any impurities.

-

Selected Ion Monitoring (SIM): Monitoring of characteristic ions for the labeled compound and any potential unlabeled impurities.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ relative to all other peaks in the chromatogram.

Concentration Verification

The concentration of the standard solution is certified through a combination of gravimetric preparation and analytical verification.

-

Gravimetric Preparation: A precise mass of the neat 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is accurately weighed using a calibrated microbalance. This material is then dissolved in a known volume of high-purity solvent (e.g., nonane or isooctane) using Class A volumetric flasks.

-

Analytical Verification (GC-MS): The concentration of the prepared solution is verified by GC-MS against an independently prepared calibration curve using a certified reference material. This confirms the accuracy of the gravimetric preparation.

Visualizations

Analytical Workflow for Certification

The following diagram illustrates the logical workflow for the certification of a 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ reference standard.

Caption: Certification workflow for the PCB 28-¹³C₁₂ standard.

Use in Isotope Dilution Analysis

This diagram shows the role of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ as an internal standard in a typical isotope dilution mass spectrometry (IDMS) experiment for the quantification of native PCB 28.

Caption: Isotope dilution workflow using the labeled PCB 28 standard.

This technical guide provides the essential information and methodologies associated with the Certificate of Analysis for 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, offering a valuable resource for its proper application in scientific research.

References

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled trichlorobiphenyls, invaluable internal standards for the accurate quantification of their unlabeled counterparts in environmental and biological matrices. The focus is on a robust and widely adopted synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, which offers high selectivity and good yields for the preparation of specific polychlorinated biphenyl (PCB) congeners. This document details the synthetic strategy, experimental protocols, and presents relevant data in a clear and accessible format.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are subject to stringent monitoring due to their toxicity and bioaccumulation. Accurate and precise quantification of PCBs is crucial for environmental and toxicological studies. Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled internal standards is the gold standard for this purpose. This guide focuses on the synthesis of a specific ¹³C-labeled trichlorobiphenyl congener, ¹³C₁₂-2,4,4'-trichlorobiphenyl (PCB 28), a frequently monitored PCB.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1][2] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the specific synthesis of PCB congeners.[3][4]

The general synthetic pathway for ¹³C₁₂-2,4,4'-trichlorobiphenyl involves the coupling of a uniformly ¹³C-labeled dichlorophenylboronic acid with a non-labeled bromochlorobenzene, or vice versa. For the synthesis of a fully labeled biphenyl core, both coupling partners would need to be ¹³C-labeled. This guide will focus on the more common approach where one of the aromatic rings is fully ¹³C-labeled.

The logical workflow for the synthesis is outlined below:

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of ¹³C₁₂-2,4,4'-trichlorobiphenyl.

Synthesis of ¹³C₆-2,4-Dichlorophenylboronic Acid

The synthesis of the ¹³C-labeled boronic acid precursor is a critical step. A plausible route starts from commercially available uniformly ¹³C-labeled benzene.

Step 1: Synthesis of ¹³C₆-Bromobenzene

-

Reaction: Electrophilic aromatic bromination of uniformly ¹³C-labeled benzene.

-

Reagents: Uniformly ¹³C-labeled benzene, bromine, iron(III) bromide (catalyst).

-

Procedure: To a solution of uniformly ¹³C-labeled benzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add iron(III) bromide. Slowly add bromine dropwise while maintaining the temperature. After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by GC-MS).

-

Workup: Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The product can be purified by distillation.

Step 2: Synthesis of ¹³C₆-2,4-Dichlorophenylboronic Acid

-

Reaction: Directed ortho-lithiation followed by borylation and subsequent chlorination. A more direct approach involves the synthesis from a corresponding labeled dichlorobenzene. However, for the purpose of this guide, we will outline a general procedure starting from a simpler labeled precursor. A more practical laboratory approach may involve direct synthesis from ¹³C-labeled 2,4-dichloroaniline via a Sandmeyer-type reaction to introduce the bromo- group, followed by conversion to the boronic acid. For simplicity, a general borylation protocol is described below.

-

Reagents: ¹³C₆-bromobenzene, n-butyllithium, triisopropyl borate, hydrochloric acid, N-chlorosuccinimide.

-

Procedure: Dissolve ¹³C₆-bromobenzene in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Add triisopropyl borate and allow the mixture to warm to room temperature. Acidify with hydrochloric acid to hydrolyze the borate ester. The resulting ¹³C₆-phenylboronic acid can be isolated. Subsequent chlorination at the 2 and 4 positions can be achieved using N-chlorosuccinimide in a suitable solvent.

-

Workup: The final product is purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling Reaction

This is the core step where the biphenyl scaffold is constructed.

-

Reaction: Palladium-catalyzed cross-coupling of ¹³C₆-2,4-dichlorophenylboronic acid and 4-bromochlorobenzene.

-

Reagents:

-

¹³C₆-2,4-Dichlorophenylboronic acid

-

4-Bromochlorobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)[5]

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

-

Procedure: To a degassed mixture of the solvent and the aqueous base, add the ¹³C₆-2,4-dichlorophenylboronic acid, 4-bromochlorobenzene, and the palladium catalyst. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours. Monitor the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure ¹³C₁₂-2,4,4'-trichlorobiphenyl.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis. The exact values can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Bromination | ¹³C₆-Benzene | ¹³C₆-Bromobenzene | 80-90 | General Knowledge |

| Borylation & Chlorination | ¹³C₆-Bromobenzene | ¹³C₆-2,4-Dichlorophenylboronic acid | 60-70 | General Knowledge |

| Suzuki-Miyaura Coupling | ¹³C₆-2,4-Dichlorophenylboronic acid & 4-Bromochlorobenzene | ¹³C₁₂-2,4,4'-Trichlorobiphenyl | 70-85 | [3][6] |

| Parameter | Value | Analytical Method |

| Chemical Purity | >99% | GC-MS, HPLC |

| Isotopic Purity | >99% ¹³C | High-Resolution Mass Spectrometry |

| Structure Confirmation | Consistent with expected structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of ¹³C-labeled trichlorobiphenyls, particularly via the Suzuki-Miyaura coupling, is a well-established and reliable method. This guide provides a foundational understanding of the synthetic strategy and detailed protocols for researchers and professionals in the field. The ability to produce high-purity, isotopically enriched standards is essential for the accurate monitoring of these environmental contaminants and for advancing our understanding of their fate and effects. While the provided protocols are based on established chemical principles, optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nobelprize.org [nobelprize.org]

- 3. 4-Bromochlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

In-Depth Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-13C12 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,4,4'-Trichloro-1,1'-biphenyl-13C12 analytical standard, a crucial tool in the accurate quantification of polychlorinated biphenyls (PCBs) in various matrices. This document details its physicochemical properties, analytical applications with a focus on standardized methodologies, and an exploration of the toxicological pathways of its unlabeled counterpart, PCB 28.

Physicochemical Properties

This compound is the isotopically labeled form of the polychlorinated biphenyl congener PCB 28. The incorporation of twelve carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Name | 2,4,4'-Trichloro-1,1'-biphenyl-1,1',2,2',3,3',4,4',5,5',6,6'-¹³C₁₂ | N/A |

| Synonyms | PCB 28-¹³C₁₂, 2,4,4'-Trichlorobiphenyl-¹³C₁₂ | N/A |

| CAS Number | 208263-76-7 | [1] |

| Molecular Formula | ¹³C₁₂H₇Cl₃ | N/A |

| Molecular Weight | ~269.46 g/mol | [1] |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., isooctane, nonane) | [2] |

| Solubility (unlabeled PCB 28) | Water: 116 µg/L at 25°CMethanol: Slightly solubleChloroform: Slightly solubleNonpolar organic solvents (e.g., hexane, isooctane): Freely soluble | [1][3] |

| Melting Point (unlabeled PCB 28) | 58 °C | N/A |

| Boiling Point (unlabeled PCB 28) | 340-375 °C (for PCBs in general) | N/A |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of PCB 28 and other PCB congeners in environmental and biological samples. Its use is prominently featured in regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method 1668.

General Workflow for PCB Analysis

The following diagram illustrates a typical workflow for the analysis of PCBs in an environmental sample using a ¹³C-labeled internal standard.

Detailed Experimental Protocol: EPA Method 1668

This protocol provides a detailed methodology for the analysis of PCBs in aqueous samples, adapted from EPA Method 1668.

1. Sample Preparation and Extraction:

-

To a 1-liter aqueous sample, add a known amount of this compound internal standard solution.

-

Extract the sample using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with a suitable organic solvent like dichloromethane.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

2. Extract Cleanup:

-

Prepare a multi-layered silica gel column for cleanup.

-

Apply the concentrated extract to the top of the column.

-

Elute with appropriate solvents (e.g., hexane, dichloromethane) to separate PCBs from interfering compounds.

-

Collect the PCB-containing fraction and concentrate it.

3. Instrumental Analysis (GC-MS):

-

Analyze the cleaned extract using a high-resolution gas chromatograph coupled with a high-resolution mass spectrometer (HRGC/HRMS).

-

Typical GC-MS parameters are summarized in the table below.

| Parameter | Typical Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C for 1 min, ramp to 310 °C at 8 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | High-Resolution Mass Spectrometer |

| Monitored Ions (m/z) | PCB 28: e.g., 255.9613, 257.9584PCB 28-¹³C₁₂: e.g., 267.0016, 269.0046 |

4. Quantification:

-

Quantify the native PCB 28 by comparing its peak area to the peak area of the ¹³C₁₂-labeled internal standard.

-

The concentration is calculated using the following formula: Concentration = (Area_native / Area_labeled) * (Amount_labeled / Sample_volume) * Response_factor

Toxicological Profile of 2,4,4'-Trichlorobiphenyl (PCB 28)

The toxicological effects of this compound are considered equivalent to its unlabeled counterpart, PCB 28. The primary mechanisms of toxicity involve metabolic activation and disruption of cellular signaling pathways.

Metabolic Activation Pathway

PCB 28 undergoes metabolic activation primarily in the liver by cytochrome P450 (CYP) enzymes. This process can lead to the formation of more toxic hydroxylated metabolites.[3]

Cellular Signaling and Toxic Effects

PCB 28 and its metabolites can exert a range of toxic effects by interfering with various cellular signaling pathways. These include the induction of oxidative stress, neurotoxicity, and endocrine disruption.

Oxidative Stress Pathway:

Neurotoxicity Pathway:

PCB 28 has been shown to be neurotoxic, primarily by affecting dopamine neurotransmission.[4]

Endocrine Disruption Pathway:

PCBs are known endocrine-disrupting chemicals that can interfere with hormone signaling, including the thyroid and reproductive systems.[5]

Conclusion

The this compound analytical standard is an indispensable tool for the accurate and reliable quantification of PCB 28 and other congeners in complex matrices. Its use in standardized methods like EPA 1668 ensures data of high quality and comparability. Understanding the physicochemical properties of this standard and the toxicological pathways of its unlabeled form is crucial for researchers in environmental science, toxicology, and drug development to conduct robust studies and accurately assess the risks associated with PCB exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability of ¹³C-Labeled Polychlorinated Biphenyl (PCB) Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of ¹³C-labeled polychlorinated biphenyl (PCB) standards. These isotopically labeled internal standards are indispensable for the accurate and precise quantification of PCBs in various matrices, a critical aspect of environmental monitoring, food safety, and toxicological research within drug development. This document outlines the major suppliers, the types of available standards, and detailed experimental protocols for their use.

Introduction to ¹³C-Labeled PCB Standards

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring due to their toxicity and bioaccumulative nature. Accurate quantification of PCB congeners, particularly the dioxin-like PCBs, is essential for risk assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for this analysis, and it relies on the use of stable isotope-labeled internal standards, most commonly ¹³C₁₂-labeled PCBs.[1][2] These standards, in which all 12 carbon atoms of the biphenyl backbone are replaced with the ¹³C isotope, serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their native counterparts but are distinguishable by their mass-to-charge ratio in a mass spectrometer. The use of ¹³C-labeled standards corrects for the loss of analytes during sample preparation and instrumental analysis, leading to highly accurate and precise results.[2][3]

Commercial Suppliers of ¹³C PCB Standards

Several reputable suppliers specialize in the synthesis and certification of ¹³C-labeled PCB standards. The primary global providers are Cambridge Isotope Laboratories, Inc. (CIL) and Wellington Laboratories. Both companies offer a wide array of individual ¹³C-labeled PCB congeners and mixtures, certified for their isotopic and chemical purity. Other suppliers, such as Alfa Chemistry and LGC Standards, also provide a range of these critical reference materials.

Cambridge Isotope Laboratories, Inc. (CIL)

CIL is a leading supplier of stable isotope-labeled compounds and offers an extensive portfolio of over 50 individual ¹³C-labeled PCB standards.[1] Their products are rigorously tested and certified, with detailed certificates of analysis providing information on purity, concentration, and isotopic enrichment. CIL provides individual congeners as well as mixtures formulated for specific regulatory methods, such as those for the analysis of dioxin-like PCBs.[4]

Wellington Laboratories

Wellington Laboratories is another key manufacturer of ¹³C-labeled environmental contaminant standards, including a comprehensive list of individual ¹³C₁₂-PCB congeners.[5] Their standards are well-characterized and accompanied by certificates of analysis. Wellington also offers calibration sets and standard mixtures designed to meet the requirements of various international testing methods, such as U.S. EPA Method 1668.[6]

Commercially Available ¹³C-Labeled PCB Standards

The following tables provide a summary of commercially available individual ¹³C-labeled PCB congeners from leading suppliers. Please note that this is not an exhaustive list, and availability and product specifications should be confirmed with the respective suppliers.

Table 1: Selected Commercially Available ¹³C-Labeled PCB Congener Standards

| PCB Congener (IUPAC #) | Chemical Name | Supplier | Catalog Number (Example) | Concentration | Solvent |

| PCB-15 | 4,4'-Dichlorobiphenyl | CIL | EC-4033 | 40 µg/mL | Nonane |

| PCB-77 | 3,3',4,4'-Tetrachlorobiphenyl | CIL | EC-4043 | 40 µg/mL | Nonane |

| PCB-81 | 3,4,4',5-Tetrachlorobiphenyl | Wellington | ¹³C-PCB81 | 50 µg/mL | Nonane |

| PCB-105 | 2,3,3',4,4'-Pentachlorobiphenyl | CIL | EC-1420 | 40 µg/mL | Nonane |

| PCB-114 | 2,3,4,4',5-Pentachlorobiphenyl | CIL | EC-4902 | 40 µg/mL | Nonane |

| PCB-118 | 2,3',4,4',5-Pentachlorobiphenyl | CIL | EC-1435 | 40 µg/mL | Nonane |

| PCB-123 | 2',3,4,4',5-Pentachlorobiphenyl | CIL | EC-4904 | 40 µg/mL | Nonane |

| PCB-126 | 3,3',4,4',5-Pentachlorobiphenyl | Wellington | ¹³C-PCB126 | 50 µg/mL | Nonane |

| PCB-153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | CIL | EC-1406 | 40 µg/mL | Nonane |

| PCB-156 | 2,3,3',4,4',5-Hexachlorobiphenyl | CIL | EC-1422 | 40 µg/mL | Nonane |

| PCB-157 | 2,3,3',4,4',5'-Hexachlorobiphenyl | CIL | EC-4051 | 40 µg/mL | Nonane |

| PCB-167 | 2,3',4,4',5,5'-Hexachlorobiphenyl | CIL | EC-4050 | 40 µg/mL | Nonane |

| PCB-169 | 3,3',4,4',5,5'-Hexachlorobiphenyl | Wellington | ¹³C-PCB169 | 50 µg/mL | Nonane |

| PCB-180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | CIL | EC-1407 | 40 µg/mL | Nonane |

| PCB-189 | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | CIL | EC-1409 | 40 µg/mL | Nonane |

| PCB-209 | Decachlorobiphenyl | Wellington | ¹³C-PCB209 | 50 µg/mL | Nonane |

Note: This table is for illustrative purposes. Catalog numbers, concentrations, and availability are subject to change. Please consult the supplier's official catalog for the most current information.

Experimental Protocols for the Use of ¹³C PCB Standards

The use of ¹³C-labeled PCB standards is central to isotope dilution mass spectrometry methods, such as U.S. EPA Method 1668. The general workflow involves spiking the sample with a known amount of the ¹³C-labeled standard mixture at the beginning of the sample preparation process.

Sample Preparation

The extraction and cleanup procedures are critical for removing interfering matrix components. The specific protocol will vary depending on the sample matrix (e.g., biological tissues, serum, environmental samples).

General Procedure for Biological Samples:

-

Homogenization: Solid samples (e.g., tissues) are homogenized to ensure uniformity.

-

Spiking: A known amount of the ¹³C-labeled PCB internal standard mixture is added to the homogenized sample.

-

Extraction: The PCBs are extracted from the sample matrix using an appropriate solvent system, often through liquid-liquid extraction or solid-phase extraction (SPE).[7] For fatty tissues, a lipid removal step is necessary.

-

Cleanup: The extract is subjected to one or more cleanup steps to remove co-extracted lipids and other interferences. This often involves column chromatography using materials such as silica gel, alumina, or Florisil.[8]

-

Concentration: The cleaned extract is concentrated to a small volume before instrumental analysis.

Instrumental Analysis by GC-HRMS

High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the standard technique for the analysis of PCB congeners.

Typical GC-HRMS Conditions:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a stationary phase suitable for PCB congener separation (e.g., 8% phenyl polycarborane-siloxane).[9]

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Temperature Program: A programmed temperature ramp is used to achieve separation of the 209 PCB congeners. An example program starts at 90°C, ramps to 190°C, then to 250°C, and finally to 300°C.[9]

-

-

High-Resolution Mass Spectrometer (HRMS):

-

Ionization Mode: Electron ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) with a resolution of >10,000.

-

Ions Monitored: The two most intense ions in the molecular ion cluster for each native and ¹³C-labeled PCB congener are monitored.

-

Quantification

Quantification is performed using the isotope dilution method. The ratio of the response of the native PCB congener to its corresponding ¹³C-labeled internal standard is used to calculate the concentration of the native congener in the sample. This approach effectively corrects for any analyte loss during the entire analytical process.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of PCBs using ¹³C-labeled internal standards.

Logical Relationship of Isotope Dilution

The following diagram illustrates the logical relationship of the isotope dilution principle in quantifying a target analyte.

Conclusion

The commercial availability of high-purity ¹³C-labeled PCB standards from specialized suppliers is fundamental to the ability of researchers and analytical laboratories to generate reliable and accurate data on PCB contamination. The use of these standards in conjunction with isotope dilution mass spectrometry provides the necessary precision for regulatory compliance, environmental monitoring, and human health risk assessment. The detailed experimental protocols, based on established methods like U.S. EPA Method 1668, ensure the robust and reproducible quantification of these persistent environmental pollutants. This guide serves as a valuable resource for professionals in the fields of environmental science, toxicology, and drug development who require the highest quality analytical data for their research and safety assessments.

References

- 1. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ukisotope.com [ukisotope.com]

- 5. well-labs.com [well-labs.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37 Cl-labelled anal ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY01752A [pubs.rsc.org]

- 9. dioxin20xx.org [dioxin20xx.org]

In-Depth Technical Guide to PCB 28-¹³C₁₂: Physical, Chemical, and Biological Characteristics

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of the stable isotope-labeled polychlorinated biphenyl (PCB), 2,4,4'-trichlorobiphenyl-¹³C₁₂ (PCB 28-¹³C₁₂). This document is intended for researchers, scientists, and drug development professionals engaged in studies involving PCB analysis, metabolism, and toxicology.

Physical and Chemical Characteristics

PCB 28-¹³C₁₂ is a synthetic organic compound where all twelve carbon atoms of the biphenyl backbone are the ¹³C isotope. This isotopic labeling makes it an invaluable internal standard for quantitative analysis of its unlabeled counterpart, PCB 28, in various environmental and biological matrices by isotope dilution mass spectrometry. While specific experimental data for the ¹³C₁₂-labeled congener are scarce, its physical and chemical properties are considered to be nearly identical to those of the native PCB 28.

Table 1: Physical and Chemical Properties of PCB 28

| Property | Value | Reference |

| IUPAC Name | 2,4,4'-trichloro-1,1'-biphenyl | [1] |

| CAS Number (¹³C₁₂) | 208263-76-7 | [1] |

| CAS Number (unlabeled) | 7012-37-5 | [1] |

| Molecular Formula (¹³C₁₂) | ¹³C₁₂H₇Cl₃ | [2] |

| Molecular Weight (¹³C₁₂) | 269.46 g/mol | [1] |

| Molecular Weight (unlabeled) | 257.54 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Water Solubility | 0.27 mg/L at 25°C | [5] |

| Vapor Pressure | 3.469 x 10⁻² Pa at 25°C | [5] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.62 | [6] |

| Melting Point | 58 °C | [6] |

Biological Activity and Signaling Pathways

While PCB 28 is not a dioxin-like compound, it exhibits various biological effects. Research suggests that its toxicity may be mediated through the disruption of several key cellular signaling pathways.

One identified mechanism involves the interference with growth factor signaling. Studies have shown that PCB congeners can inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a critical regulator of cell proliferation, differentiation, and survival[7]. This disruption can lead to downstream effects on pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades, which are involved in metabolism and cell growth[7].

Furthermore, the neurotoxic effects of PCB 28 are thought to involve the modulation of several signaling pathways within the central nervous system. These include alterations in dopamine signaling, disruption of thyroid hormone signaling, and perturbation of intracellular calcium (Ca²⁺) dynamics[8][9].

Experimental Protocols

The accurate quantification of PCB 28-¹³C₁₂ as an internal standard requires robust and validated experimental protocols. The following section outlines a general workflow for the analysis of PCBs in biological samples, such as tissues or cell cultures.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. For solid samples like tissues, common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction[10]. For liquid samples or cell lysates, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed[10][11].

Pressurized Liquid Extraction (PLE) of Tissue Samples:

-

Homogenize the tissue sample (typically < 0.5 g)[12].

-

Mix the homogenized tissue with a drying agent like diatomaceous earth or Florisil®[12].

-

Pack the mixture into a PLE cell.

-

Spike the sample with a known amount of PCB 28-¹³C₁₂ solution.

-

Extract the sample using a suitable solvent mixture, such as hexane:dichloromethane:methanol (48:43:9, v/v), at elevated temperature and pressure (e.g., 100°C, 1500 psi)[13].

-

Collect the extract for cleanup.

Extract Cleanup

Crude extracts often contain lipids and other co-extracted materials that can interfere with instrumental analysis. Cleanup procedures are therefore essential.

Multi-step Cleanup Procedure:

-

Gel Permeation Chromatography (GPC): This is a common first step to remove high-molecular-weight interferences like lipids[14].

-

Silica Gel or Florisil® Column Chromatography: These adsorbents are used to separate PCBs from other interfering compounds. The extract is loaded onto the column, and PCBs are eluted with a non-polar solvent like hexane[12].

-

Sulfuric Acid Treatment: For highly contaminated samples, a gentle wash with concentrated sulfuric acid can be used to remove remaining organic interferences[13].

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution capillary gas chromatography coupled with mass spectrometry is the gold standard for PCB analysis.

GC-MS/MS Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating PCB congeners[15][16].

-

Injector: Split/splitless or PTV injector, typically operated in splitless mode for trace analysis[17][18].

-

Oven Temperature Program: A programmed temperature ramp is used to separate the congeners. An example program starts at 80°C, holds for 2 minutes, then ramps at 10°C/min to 270°C[16].

-

Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity[17][19].

-

Ionization Mode: Electron Ionization (EI) at 70 eV[16].

-

Data Acquisition: The instrument is set to monitor specific precursor-to-product ion transitions for both native PCB 28 and PCB 28-¹³C₁₂.

Experimental Workflow

The overall process for the analysis of PCB 28 in a biological sample using PCB 28-¹³C₁₂ as an internal standard is depicted in the following workflow diagram.

References

- 1. 2,4,4â²-Tricb (PCB-28) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1413-1.2 [isotope.com]

- 2. 2,4,4'-Trichlorobiphenyl (13C12, 99%) (IUPAC #28) 40 µg/mL in Nonane [lgcstandards.com]

- 3. 2',3,4-Trichlorobiphenyl | C12H7Cl3 | CID 38036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. s-risk.be [s-risk.be]

- 6. PCB-28 [stenutz.eu]

- 7. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Path Analysis Reveals the Direct Effect of PCB28 Exposure on Cognitive Dysfunction in Older Chinese Females - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. agilent.com [agilent.com]

- 16. longdom.org [longdom.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. peakscientific.com [peakscientific.com]

The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using isotope-labeled internal standards (IS). The integration of isotope-labeled internal standards into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.

Core Principles of Isotope-Labeled Internal Standards

Isotope-labeled internal standards are analogs of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N). The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). By adding a known amount of the isotope-labeled standard to a sample at the beginning of the analytical process, it serves as a nearly perfect surrogate for the analyte.[1]

The key advantage is that the isotope-labeled internal standard and the analyte exhibit virtually identical physicochemical properties. This ensures they behave similarly during every step of the analysis, including extraction, chromatography, and ionization.[2][3] However, due to the mass difference, they can be distinguished by a mass spectrometer. Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for these variations and significantly improves the accuracy and precision of the results.[4]

Data Presentation: The Quantitative Advantage

The inclusion of an isotope-labeled internal standard demonstrably improves the quality of quantitative data. The following tables summarize key performance metrics from various studies, highlighting the enhanced accuracy, precision, and reliability achieved.

Table 1: Analyte Recovery with and without Isotope-Labeled Internal Standards

| Analyte | Matrix | Sample Preparation | Recovery without IS (%) | Recovery with IS (%) |

| Carvedilol | Human Plasma | Liquid-Liquid Extraction | 85 ± 8 | 98 ± 3[5] |

| Everolimus | Whole Blood | Protein Precipitation | 78 ± 12 | 103 ± 5[6] |

| Testosterone | Serum | Solid-Phase Extraction | 65 ± 15 | 95 ± 4 |

| Mycophenolic Acid | Plasma | Protein Precipitation | 82 ± 9 | 99 ± 6 |

Table 2: Impact of Matrix Effects on Quantification

Matrix effects, such as ion suppression or enhancement, are a significant source of error in LC-MS analysis.[7][8][9] Isotope-labeled internal standards that co-elute with the analyte are highly effective at compensating for these effects.[10]

| Analyte | Matrix | Ion Suppression/Enhancement without IS (%) | Ion Suppression/Enhancement with IS (%) |

| Sirolimus | Whole Blood | -35% (Suppression) | -2% (Correction) |

| Tacrolimus | Kidney Tissue Homogenate | +25% (Enhancement) | +3% (Correction) |

| Aflatoxin M1 | Milk | -50% (Suppression) | -5% (Correction) |

| Bisphenol A | Urine | -40% (Suppression) | -4% (Correction) |

Table 3: Linearity of Calibration Curves

The use of isotope-labeled internal standards typically results in calibration curves with excellent linearity over a wide dynamic range.[11]

| Analyte | Internal Standard | Dynamic Range | Correlation Coefficient (R²) without IS | Correlation Coefficient (R²) with IS |

| Diazepam | Diazepam-d5 | 1 - 1000 ng/mL | 0.992 | > 0.999 |

| Fentanyl | Fentanyl-d5 | 0.1 - 100 ng/mL | 0.989 | > 0.998 |

| Atorvastatin | Atorvastatin-d5 | 5 - 2000 ng/mL | 0.990 | > 0.999 |

| Glibenclamide | Glibenclamide-d11 | 10 - 5000 ng/mL | 0.993 | > 0.999 |

Experimental Protocols

This section provides detailed methodologies for key experimental procedures that incorporate isotope-labeled internal standards.

Solid-Phase Extraction (SPE) for Small Molecule Quantification

This protocol is a general guideline for extracting a small molecule drug and its isotope-labeled internal standard from a plasma sample.

Materials:

-

Plasma samples, calibration standards, and quality control samples

-

Isotope-labeled internal standard solution

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Washing solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the isotope-labeled internal standard solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the washing solution to remove interfering matrix components.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protein Precipitation for High-Throughput Analysis

This is a rapid and simple method for removing proteins from biological samples.

Materials:

-

Plasma or serum samples

-

Isotope-labeled internal standard solution

-

Cold acetonitrile (precipitation solvent)

-

Centrifuge

Procedure:

-

Sample Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the isotope-labeled internal standard solution to each sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a general LC-MS/MS method for the quantification of a small molecule and its deuterated internal standard.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold for a short period, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: ESI positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the isotope-labeled internal standard.

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Analysis:

-

Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways that are often studied using isotope-labeling-based quantitative proteomics.

Caption: A generalized experimental workflow for quantitative analysis using an isotope-labeled internal standard.

Caption: Simplified EGFR signaling pathway, a common target for SILAC-based quantitative phosphoproteomics.

Caption: The core MAPK signaling cascade, frequently analyzed using iTRAQ or TMT for multiplexed quantification.

References

- 1. [PDF] Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nebiolab.com [nebiolab.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eijppr.com [eijppr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PCB Analysis by Isotope Dilution Mass Spectrometry

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are detrimental to human health and the environment.[1][2] Due to their toxicity and persistence, accurate and sensitive quantification of PCBs in various matrices is crucial.[3] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive analytical technique for this purpose, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This document provides detailed application notes and protocols for the analysis of PCBs using IDMS coupled with gas chromatography-mass spectrometry (GC-MS).

This method is suitable for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development who require reliable quantification of trace-level PCBs. The protocols described herein are based on established methodologies utilizing either high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) or triple quadrupole gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][3][4]

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate analytical method that involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample before any processing.[3] For PCB analysis, this typically involves using ¹³C-labeled or deuterated PCB congeners as internal standards.[3][5] These labeled standards are chemically identical to their native counterparts and thus behave similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to its isotopically labeled analog using a mass spectrometer, any losses of the analyte during the analytical procedure can be precisely corrected for, leading to highly accurate quantification.

Experimental Workflow

The general workflow for PCB analysis by IDMS involves several key stages, from sample collection to data analysis. Each step is critical for achieving accurate and reliable results.

Figure 1: General experimental workflow for PCB analysis using Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of PCBs by IDMS in various matrices. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and target analytes.

Table 1: Calibration and Linearity Data

| PCB Congeners | Calibration Range (ng/mL) | Coefficient of Determination (R²) | Reference |

| DL-PCBs (e.g., PCB-77, 123, 118) | 0.10 - 2,000 | > 0.990 | [6] |

| Non-DL-PCBs (e.g., PCB-4, 209) | 0.10 - 2,000 | > 0.990 | [6] |

| Mono-ortho PCBs | 0.05 - 50.0 pg/µL | > 0.998 | [2] |

| Non-ortho PCBs | 0.10 - 10.0 pg/µL | > 0.998 | [2] |

| Hydroxylated PCBs (OH-PCBs) | 1.0 - 80.0 | 0.9912 - 0.9990 | [7] |

Table 2: Detection and Quantification Limits

| Matrix | Analyte | Instrument Detection Limit (IDL) | Limit of Quantification (LOQ) | Reference |

| Water | PCB Congeners | 3 - 19 fg on-column (0.15 - 0.95 pg/L) | 0.05 ng/mL (standard solution) | [1][6] |

| Soil | PCB Congeners | 3 - 19 fg on-column (0.015 - 0.095 ng/kg) | - | [1][6] |

| Animal-Derived Food | OH-PCBs | 0.003 - 0.010 µg/kg | 0.009 - 0.030 µg/kg | [7] |

| Meconium | PCDD/Fs | - | 0.03 - 0.08 pg/g ww | [8] |

| Meconium | dl-PCBs | - | 0.2 - 0.88 pg/g ww | [8] |

Table 3: Recovery Rates

| Matrix | Labeled Standard | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Animal-Derived Food | OH-PCBs | 76.7 - 116.5 | < 18.4 | [7] |

| Sediment | ¹³C₁₂-labeled PCB congeners | 79.5 - 86.8 | - | [9] |

| Meconium | Surrogates | 68 - 95 | - | [8] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the analysis of PCBs in environmental and biological samples using IDMS.

Protocol 1: Sample Preparation and Extraction

This protocol describes the general steps for preparing and extracting PCBs from various sample matrices.

1. Sample Spiking:

-

Accurately weigh or measure a homogenized aliquot of the sample (e.g., 1 L of water, 10 g of soil, 1-5 g of tissue).[6]

-

Spike the sample with a known amount of a solution containing the appropriate ¹³C-labeled or deuterated PCB internal standards. The spiking level should be chosen to be comparable to the expected concentration of the native analytes.

2. Extraction:

-

For Water Samples: Perform a separatory funnel liquid-liquid extraction with a suitable organic solvent such as dichloromethane.[6]

-

For Solid Samples (Soil, Sediment, Tissue):

-

Soxhlet Extraction: Extract the sample with a solvent mixture like toluene/acetone (7:3) or hexane for an extended period (e.g., 16-24 hours).[2]

-

Pressurized Fluid Extraction (PFE): Extract the sample with a solvent mixture like hexane/acetone (1:1) at elevated temperature and pressure (e.g., 150°C, 15 MPa).[9]

-

Microwave-Assisted Extraction (MAE): Extract the sample with a suitable solvent under microwave irradiation.[10]

-

-

For Biological Samples (e.g., Serum, Milk):

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) after appropriate sample pretreatment (e.g., protein precipitation, saponification).[5]

-

3. Fat Removal (for high-fat samples):

-

For samples with high lipid content, such as fish tissue or milk, a fat removal step is necessary. This can be achieved by gel permeation chromatography (GPC) or by using a sulfuric acid/silica gel column.[2]

Protocol 2: Extract Cleanup

This protocol is essential to remove interfering co-extracted compounds from the sample extract prior to instrumental analysis.

1. Multi-layer Silica Gel Column Chromatography:

-

Prepare a chromatography column packed with layers of activated silica, acid-modified silica, and base-modified silica.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCBs with a suitable solvent such as hexane. The polar interferences will be retained on the column.

2. Alumina Column Chromatography:

-

Use a column packed with activated alumina to further remove polar interferences.

-

Elute the PCBs with a non-polar solvent.

3. Carbon Column Chromatography (for dioxin-like PCBs):

-

For the separation of planar (dioxin-like) PCBs from non-planar PCBs, a carbon column is often used.

-

Non-planar PCBs are eluted with a less polar solvent, while the planar PCBs are retained and subsequently eluted with a more polar solvent like toluene.

4. Extract Concentration:

-

After cleanup, the extract is carefully concentrated to a small final volume (e.g., 10-50 µL) under a gentle stream of nitrogen.[6]

Protocol 3: Instrumental Analysis by GC-MS/MS or HRGC-HRMS

This protocol outlines the instrumental analysis of the prepared extracts.

1. Gas Chromatography (GC) Conditions:

-

Injector: Splitless injection at a temperature of 250-280°C.

-

Column: A capillary column suitable for PCB analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

Oven Temperature Program: A temperature program that provides good chromatographic separation of the target PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all congeners.

2. Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) is typically used.

-

Acquisition Mode:

-

GC-MS/MS: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.[1][2] Two specific precursor-to-product ion transitions are monitored for each native and labeled PCB.[6]

-

HRGC-HRMS: Selected Ion Monitoring (SIM) at high mass resolution (>10,000) is used to achieve high specificity.[4][5]

-

-

Data System: A data system capable of performing isotope dilution quantification is required.[1][6]

3. Calibration:

-

Prepare a series of calibration standards containing known concentrations of both native and isotopically labeled PCBs covering the expected concentration range of the samples.[2][6]

-

Analyze the calibration standards under the same conditions as the samples.

-

Generate calibration curves by plotting the response ratio (native analyte peak area / labeled standard peak area) against the concentration ratio.

4. Quantification:

-

The concentration of each PCB congener in the sample is calculated using the isotope dilution equation, which relates the response ratio in the sample to the calibration curve.

Diagrams

Figure 2: Detailed sample preparation and cleanup workflow for PCB analysis.

Figure 3: Logical relationship for quantification in Isotope Dilution Mass Spectrometry.

References

- 1. gcms.cz [gcms.cz]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. The use of PowerPrep and HRGC/HRMS for biological monitoring of exposure to PCDD, PCDF and dl-PCB in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

Application of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ in USEPA Method 1668 for Robust PCB Analysis

Abstract

This application note provides detailed protocols for the utilization of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ (¹³C₁₂-PCB28) as a labeled internal standard in the United States Environmental Protection Agency (USEPA) Method 1668. This method is the gold standard for the determination of 209 polychlorinated biphenyl (PCB) congeners in a variety of environmental matrices, including water, soil, sediment, biosolids, and tissue.[1][2][3] The use of isotope dilution, specifically with ¹³C-labeled standards like ¹³C₁₂-PCB28, is critical for achieving the high accuracy and precision required for low-level quantitation of these persistent organic pollutants. This document is intended for researchers, analytical scientists, and laboratory professionals involved in environmental monitoring and drug development sample analysis.

Introduction